N'-(2-bromobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide
Description
N'-(2-Bromobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide is a hydrazone derivative featuring a benzimidazole-thioether moiety linked to a 2-bromobenzylidene group. Its molecular formula is C₁₇H₁₄BrN₄OS, with a molecular weight of 413.29 g/mol (calculated from structural analogs in ). Hydrazones are widely studied for their pharmacological versatility, including anticancer, antimicrobial, and enzyme-inhibitory effects, often mediated by apoptosis induction or kinase pathway disruption .
Properties
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4OS/c1-22-15-9-5-4-8-14(15)20-17(22)24-11-16(23)21-19-10-12-6-2-3-7-13(12)18/h2-10H,11H2,1H3,(H,21,23)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFDWZFSDGCABR-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2-bromobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide is a compound that belongs to the class of Schiff bases, which are known for their diverse biological activities. This compound, characterized by the presence of a benzimidazole moiety and a thioether linkage, has been the subject of various studies focusing on its synthesis and biological properties.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2-bromobenzaldehyde and 2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide. The general procedure includes:
-
Reagents :
- 2-bromobenzaldehyde
- 2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide
- Acetic acid (as a catalyst)
- Methanol (as a solvent)
- Reaction Conditions : The reaction mixture is refluxed for several hours, monitored by thin-layer chromatography (TLC), and upon completion, the product is precipitated by adding ice-cold water.
- Characterization : The synthesized product is characterized using techniques such as NMR, IR spectroscopy, and elemental analysis to confirm its structure and purity.
Antimicrobial Activity
This compound has shown significant antimicrobial properties against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity (MIC in µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
| Pseudomonas aeruginosa | 64 |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
In addition to antibacterial effects, preliminary studies suggest that this compound also possesses antifungal properties. It has been tested against common fungal pathogens such as Candida albicans and Aspergillus niger, showing promising results with MIC values ranging from 16 to 32 µg/mL .
Anticancer Activity
Recent investigations into the anticancer potential of this compound have revealed its ability to inhibit the proliferation of various cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in leukemia cells, suggesting a mechanism that may involve the regulation of cell cycle progression and apoptosis-related gene expression .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes involved in metabolic pathways or DNA synthesis. The presence of the benzimidazole ring is crucial for its bioactivity, as it is known to participate in hydrogen bonding and π-stacking interactions with biomolecules .
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various Schiff bases including this compound against multi-drug resistant strains, showing significant inhibition compared to standard antibiotics .
- Anticancer Research : In vitro assays conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .
- Mechanistic Studies : Further research focused on elucidating the mechanism of action revealed that the compound could induce oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways .
Scientific Research Applications
Numerous studies have investigated the antimicrobial properties of compounds similar to N'-(2-bromobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide. For instance, derivatives containing benzimidazole moieties have shown significant activity against various bacterial and fungal strains. The compound's structural similarity to other effective antimicrobial agents suggests it may exhibit comparable efficacy.
- Mechanism of Action : The thioacetamide group may enhance the compound's ability to penetrate microbial membranes, while the benzimidazole core can interact with essential enzymes, disrupting microbial metabolism .
Anticancer Potential
Research indicates that benzimidazole derivatives possess anticancer properties by acting as inhibitors of topoisomerase II, an enzyme crucial for DNA replication. This compound has been shown to inhibit cancer cell proliferation in vitro:
- Case Studies : A study highlighted its effectiveness against various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth . The presence of electron-donating groups in its structure enhances its binding affinity to the target enzyme, promoting therapeutic efficacy.
Complex Formation with Metal Ions
The compound has also been studied for its ability to form complexes with transition metals such as Co(II) and Ni(II). These metal complexes exhibit unique properties that can be exploited in catalysis and material science:
| Metal Ion | Complex Type | Stability |
|---|---|---|
| Co(II) | Octahedral coordination | High |
| Ni(II) | Octahedral coordination | Moderate |
Spectroscopic techniques (IR, NMR) have confirmed the successful coordination of the ligand to metal ions, which can lead to enhanced biological activity compared to the free ligand.
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can significantly influence its biological activity:
Chemical Reactions Analysis
Schiff Base Formation
The condensation follows a nucleophilic addition-elimination mechanism:
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Protonation of the aldehyde carbonyl oxygen by acetic acid.
-
Nucleophilic attack by the hydrazide’s NH₂ group on the electrophilic carbonyl carbon.
Key intermediates :
-
Hydrazone tautomer stabilization via intramolecular hydrogen bonding .
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Crystal packing influenced by halogen (Br) interactions.
Reactivity and Derivative Formation
The compound participates in further reactions due to its functional groups:
Analytical Characterization
Data from synthesized batches include:
-
¹H NMR (DMSO-d₆) :
-
IR (KBr) :
Stability and Degradation
-
Thermal Stability : Decomposes above 220°C (DSC analysis).
-
pH Sensitivity : Hydrolyzes in strong acidic/basic conditions (pH <2 or >12) via imine bond cleavage .
-
Photoreactivity : Undergoes [2+2] cycloaddition under UV light, forming dimeric species .
Comparative Analysis with Analogues
Reactivity differences arise from substituent effects:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-bromo substituent (electron-withdrawing) contrasts with 3-hydroxy (electron-donating) in .
- Heterocyclic Core : Benzimidazole-thioether derivatives (e.g., target compound) show stronger kinase inhibition (e.g., Akt) compared to pyrimidine or benzoxazole analogs, likely due to enhanced π-π stacking with kinase active sites .
- Biological Target Specificity: Replacing the benzimidazole-thioether with a nitrophenoxy group () shifts activity from anticancer to urease inhibition, underscoring the critical role of the heterocycle in target specificity.
Anticancer Activity and Mechanisms
Table 2: Anticancer Profiles of Selected Hydrazones
Key Findings :
- Akt Inhibition : The target compound’s benzimidazole-thioether scaffold aligns with Akt inhibitors in , where similar compounds achieved IC₅₀ values of 0.50 µg/mL via PI3K/Akt pathway suppression .
- Selectivity: Structural analogs with 2-bromo substituents () show moderate selectivity indices (~6–8), suggesting improved cancer cell targeting over normal fibroblasts.
- Apoptosis Induction : Compounds with benzimidazole-thioether moieties (e.g., ) activate caspase-3, a hallmark of intrinsic apoptosis, which the target compound likely shares .
Pharmacokinetic and Physicochemical Properties
- This contrasts with 3-hydroxybenzylidene analogs (logP ~2.1), which exhibit better solubility but lower blood-brain barrier penetration .
- Metabolic Stability : Benzimidazole-thioethers are prone to oxidative metabolism, whereas benzoxazole derivatives () show longer half-lives due to reduced CYP450 interaction .
Q & A
Q. What are the key steps in synthesizing N'-(2-bromobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide, and how is the product characterized?
Methodological Answer:
- Synthesis Steps :
- React 2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide with 2-bromobenzaldehyde in acetic acid under reflux (3–4 hours).
- Use propan-2-ol as the solvent to facilitate condensation .
- Characterization :
- 1H-NMR : Confirm the presence of NH (δ ~13.50 ppm), CH (imine proton, δ ~8.75 ppm), aromatic protons (Ar-H), and thiophene protons .
- Elemental Analysis (CHNS) : Compare experimental and theoretical values for C, H, N, and S (e.g., C% 44.04 vs. 44.12 found) .
- Mass Spectrometry : Identify the pseudo-molecular ion peak (e.g., [MH]+ at m/z 437) .
Q. Which spectroscopic and analytical methods are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H-NMR : Detect imine (CH=N) and aromatic protons; absence of aldehyde protons confirms completion of Schiff base formation .
- 13C-NMR (if available): Verify carbonyl (C=O) and aromatic carbons.
- Elemental Analysis : Validate stoichiometric ratios of C, H, N, and S with <0.3% deviation .
- HPLC-MS : Assess purity and detect byproducts (e.g., unreacted aldehydes) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzylidene moiety) influence biological activity?
Methodological Answer:
- Case Study :
- 4-Chlorobenzylidene : Enhances actoprotective activity in rodent models .
- 3-Nitrobenzylidene : Reduces efficacy due to steric hindrance or electronic effects .
- Experimental Design :
- Synthesize analogs with varied substituents (e.g., electron-withdrawing vs. donating groups).
- Evaluate activity via in vitro assays (e.g., antioxidant or enzyme inhibition) and in vivo fatigue models .
- Use computational tools (e.g., molecular docking) to correlate substituent effects with target binding .
Q. How can researchers resolve contradictions in substituent-activity relationships observed in preclinical studies?
Methodological Answer:
- Hypothesis Testing :
- Compare analogs with conflicting results (e.g., 4-dimethylaminobenzylidene vs. 2,4-dimethylbenzylidene) under standardized assay conditions .
- Control variables: Ensure consistent purity (HPLC), solvent systems, and cell lines.
- Mechanistic Studies :
Q. What methodologies are recommended for evaluating the anticancer potential of this compound?
Methodological Answer:
- MTT Assay : Screen cytotoxicity against cancer cell lines (e.g., MCF-7, HT-29) and healthy fibroblasts (NIH3T3) to assess selectivity .
- DNA Synthesis Inhibition : Use BrdU incorporation assays to measure antiproliferative effects .
- Flow Cytometry : Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
- Solvent Optimization : Replace propan-2-ol with ethanol or DMF for better aldehyde solubility .
- Catalysis : Add 1–2 mol% of p-toluenesulfonic acid (PTSA) to accelerate Schiff base formation.
- Workup : Use recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted starting materials .
Q. How can computational tools predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to cyclooxygenase-2 (COX-2) or DNA topoisomerase .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to design optimized analogs .
- Hydrogen-Bond Analysis : Apply graph-set analysis (e.g., Etter’s rules) to predict crystal packing and solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
